Cas no 2680848-05-7 (4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)

4-Methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid is a fluorinated oxazole derivative with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a trifluoro-N-methylacetamido substituent and a carboxylic acid functional group, enhances its reactivity and binding affinity, making it a valuable intermediate for the synthesis of bioactive compounds. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, while the oxazole core offers versatility in heterocyclic chemistry. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators, where its precise functionalization allows for targeted molecular interactions. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid structure
2680848-05-7 structure
商品名:4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
CAS番号:2680848-05-7
MF:C8H7F3N2O4
メガワット:252.147392511368
CID:5651421
PubChem ID:165913183

4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680848-05-7
    • EN300-28279033
    • 4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
    • インチ: 1S/C8H7F3N2O4/c1-3-4(5(14)15)17-7(12-3)13(2)6(16)8(9,10)11/h1-2H3,(H,14,15)
    • InChIKey: FUNPRDISKCTBEM-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N(C)C1=NC(C)=C(C(=O)O)O1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 252.03579120g/mol
  • どういたいしつりょう: 252.03579120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 83.6Ų

4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28279033-0.05g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7 95.0%
0.05g
$803.0 2025-03-19
Enamine
EN300-28279033-5.0g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7 95.0%
5.0g
$2774.0 2025-03-19
Enamine
EN300-28279033-2.5g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7 95.0%
2.5g
$1874.0 2025-03-19
Enamine
EN300-28279033-10.0g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7 95.0%
10.0g
$4114.0 2025-03-19
Enamine
EN300-28279033-1g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7
1g
$956.0 2023-09-09
Enamine
EN300-28279033-0.25g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7 95.0%
0.25g
$880.0 2025-03-19
Enamine
EN300-28279033-0.5g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7 95.0%
0.5g
$919.0 2025-03-19
Enamine
EN300-28279033-5g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7
5g
$2774.0 2023-09-09
Enamine
EN300-28279033-10g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7
10g
$4114.0 2023-09-09
Enamine
EN300-28279033-0.1g
4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid
2680848-05-7 95.0%
0.1g
$842.0 2025-03-19

4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid 関連文献

4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acidに関する追加情報

4-Methyl-2-(2,2,2-Trifluoro-N-Methylacetamido)-1,3-Oxazole-5-Carboxylic Acid: A Comprehensive Overview

4-Methyl-2-(2,2,2-Trifluoro-N-Methylacetamido)-1,3-Oxazole-5-Carboxylic Acid, with the CAS number 2680848-05-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a 1,3-oxazole ring system substituted with a trifluoroacetamido group and a methyl group at specific positions. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable component in various research and industrial applications.

The synthesis of 4-Methyl-2-(2,2,2-Trifluoro-N-Methylacetamido)-1,3-Oxazole-5-Carboxylic Acid involves a series of carefully designed reactions that ensure the precise placement of substituents on the oxazole ring. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels when synthesizing this compound. For instance, researchers have employed microwave-assisted synthesis techniques to accelerate reaction times while maintaining the integrity of the molecule's structure.

The structural features of this compound are particularly noteworthy. The 1,3-oxazole ring is a five-membered heterocyclic structure that exhibits aromaticity due to conjugation between the oxygen atom and adjacent nitrogen atom. The substitution pattern on this ring plays a crucial role in determining its reactivity and functionality. The trifluoroacetamido group attached at position 2 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. Meanwhile, the methyl group at position 4 contributes to steric effects and may influence solubility or bioavailability when used in pharmaceutical applications.

Recent studies have highlighted the potential of 4-Methyl-2-(2,2,2-Trifluoro-N-Methylacetamido)-1,3-Oxazole-5-Carboxylic Acid as a precursor for drug development. Its ability to form stable amide bonds makes it an attractive candidate for designing bioactive molecules with specific pharmacokinetic profiles. For example, researchers have explored its use in creating peptide analogs that exhibit enhanced stability in biological systems compared to naturally occurring peptides.

In addition to its role in pharmaceuticals, this compound has also found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. For instance, studies have demonstrated that films formed from this compound exhibit desirable charge transport characteristics, which could be leveraged in the development of next-generation organic light-emitting diodes (OLEDs) or photovoltaic cells.

The toxicological profile of 4-Methyl-2-(Trifluoro-N-Methylacetamido)-1,3-Oxazole-5-carboxylic acid has been extensively studied to ensure its safe handling and use in various applications. Research indicates that this compound exhibits low acute toxicity when administered through common routes such as oral or dermal exposure. However, long-term studies are still ongoing to fully understand its potential chronic effects on human health and the environment.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound further while exploring novel applications across diverse fields. Collaborative efforts between academic institutions and industry partners are expected to yield new insights into its potential uses and contribute to its broader adoption in both research and commercial settings.

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